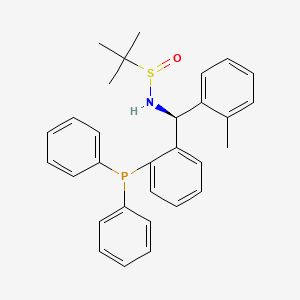
(R)-N-((S)-(2-(Diphenylphosphaneyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-((S)-(2-(Diphenylphosphaneyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a combination of diphenylphosphane, o-tolyl, and sulfinamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Diphenylphosphaneyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of the diphenylphosphane and o-tolyl groups, followed by their integration into the sulfinamide structure. Common synthetic routes include:
Grignard Reaction: This involves the reaction of diphenylphosphane with a suitable halide to form the diphenylphosphane intermediate.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Kumada coupling, are often used to form the biaryl structure.
Sulfinamide Formation: The final step involves the reaction of the biaryl intermediate with a sulfinamide precursor under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the aforementioned synthetic routes, with optimizations for yield and purity. Catalysts and reaction conditions are carefully selected to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(2-(Diphenylphosphaneyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the sulfinamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, ®-N-((S)-(2-(Diphenylphosphaneyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in catalytic reactions, particularly in asymmetric synthesis .
Biology and Medicine
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical research.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of ®-N-((S)-(2-(Diphenylphosphaneyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The diphenylphosphane group can coordinate with metal centers, while the sulfinamide group can form hydrogen bonds or engage in nucleophilic interactions . These interactions facilitate various catalytic and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphane Derivatives: Compounds with similar diphenylphosphane groups.
Sulfinamide Compounds: Other sulfinamide-containing molecules.
Biaryl Compounds: Molecules with biaryl structures similar to the o-tolyl group
Uniqueness
®-N-((S)-(2-(Diphenylphosphaneyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of functional groups, which confer specific reactivity and binding properties not found in simpler analogs.
Properties
Molecular Formula |
C30H32NOPS |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-[(S)-(2-diphenylphosphanylphenyl)-(2-methylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C30H32NOPS/c1-23-15-11-12-20-26(23)29(31-34(32)30(2,3)4)27-21-13-14-22-28(27)33(24-16-7-5-8-17-24)25-18-9-6-10-19-25/h5-22,29,31H,1-4H3/t29-,34?/m0/s1 |
InChI Key |
JTIQRCCAEXVYNU-MIXNXMPVSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















